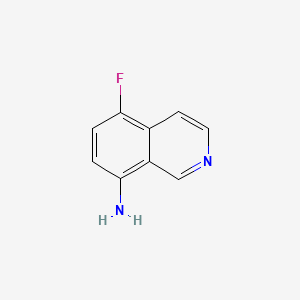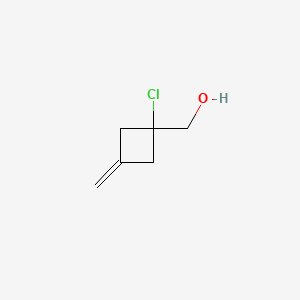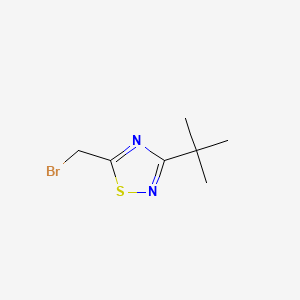
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2S. This compound is characterized by the presence of bromine, chlorine, methylsulfanyl, and nitro groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene typically involves the nitration of 5-Bromo-2-chloro-1-(methylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine or chlorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The nitro group, in particular, can participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-1-(methylsulfanyl)benzene: Lacks the nitro group, making it less reactive in certain redox reactions.
5-Bromo-2-chloro-1-(methylsulfanyl)-3-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
5-Bromo-2-chloro-1-(methylsulfanyl)-3-hydroxybenzene: Contains a hydroxyl group, which can participate in hydrogen bonding and affect solubility.
Uniqueness
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methylsulfanyl) groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and makes the compound valuable in various synthetic and research applications.
Properties
Molecular Formula |
C7H5BrClNO2S |
|---|---|
Molecular Weight |
282.54 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-methylsulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2S/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 |
InChI Key |
LHSAUJVRVGCELX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)





![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)

![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)

